4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo linkage, pyrazole ring, and sulfonic acid groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt typically involves a multi-step process The initial step often includes the formation of the pyrazole ring through a condensation reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and specific reaction temperatures is crucial to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions vary widely. Oxidation can lead to the formation of sulfonic acids or ketones, while reduction typically yields amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which can interact with various biological molecules. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt
- 4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-benzene-5-sulphonic acid, sodium salt
Uniqueness
4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt is unique due to its specific structural features, such as the combination of the pyrazole ring, azo linkage, and sulfonic acid groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
93904-43-9 |
---|---|
Molecular Formula |
C20H20N4Na2O10S3 |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
disodium;3,5-dimethyl-2-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H22N4O10S3.2Na/c1-12-10-13(2)18(17(11-12)36(28,29)30)21-22-19-14(3)23-24(20(19)25)15-4-6-16(7-5-15)35(26,27)9-8-34-37(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
FUOOZFWMYPVTKF-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.